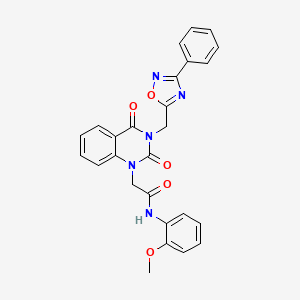
2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name can give us some insight into the compound’s structure.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and spectral data.科学的研究の応用
Synthesis and Biological Evaluation
The compound is a part of a broader class of chemical compounds known for their diverse pharmacological activities. Research has focused on synthesizing various derivatives of similar molecular structures and evaluating their potential in medicinal chemistry, particularly for their anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor properties.
Anti-inflammatory and Analgesic Activities : A study detailed the synthesis of thioxoquinazolinone derivatives, demonstrating their significant anti-inflammatory and analgesic activities. These compounds, including variants similar to the specified chemical, were evaluated using the Carrageenan-induced rat paw edema method and Eddy's hot plate method. Among these compounds, certain derivatives showed exceptional anti-inflammatory activity, comparable or superior to standard drugs like diclofenac sodium. Additionally, some derivatives exhibited significant analgesic activity, highlighting their potential as therapeutic agents in managing pain and inflammation (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Anticonvulsant Activity : In another research, the anticonvulsant properties of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide were explored. The study developed a novel synthesis approach for key intermediates and evaluated the compounds through in vivo studies in mice. One particular derivative showed promising results in improving experimental convulsive syndrome rates without impairing motor coordination, suggesting a potential mechanism for anticonvulsive effects that warrants further investigation (El Kayal et al., 2019).
Antimicrobial and Hemolytic Activities : The antimicrobial and hemolytic activities of 1,3,4-oxadiazole compounds, closely related to the chemical structure , were evaluated, showing that most synthesized compounds possessed active properties against selected microbial species. This research indicates the potential of these compounds for further biological screening and application trials, contributing valuable insights into the design of new antimicrobial agents (Gul et al., 2017).
Analgesic and Anti-inflammatory Activities of Oxadiazole Derivatives : A study synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, evaluating their analgesic and anti-inflammatory activities in animal models. Some derivatives demonstrated potent activities, suggesting the effectiveness of combining oxadiazole and quinazolin-4-one moieties for developing new therapeutic agents (Dewangan et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please note that this is a general approach and the specific details would depend on the individual compound and the available literature. It’s always important to consult a variety of sources and critically evaluate the information. If you have access to a university or institutional database, you might be able to find more specific information there. If you’re working in a lab, always consult your supervisor or a knowledgeable colleague if you’re unsure. Safety should always be your first priority when working with chemicals.
特性
IUPAC Name |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-35-21-14-8-6-12-19(21)27-22(32)15-30-20-13-7-5-11-18(20)25(33)31(26(30)34)16-23-28-24(29-36-23)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBKWYULHVGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2803232.png)
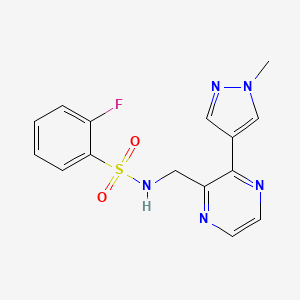
![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)
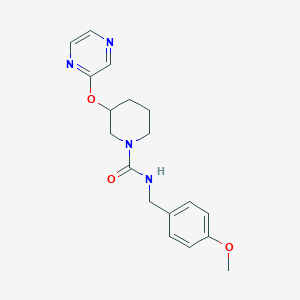
![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)
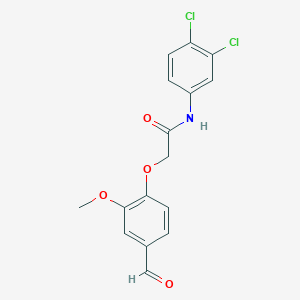
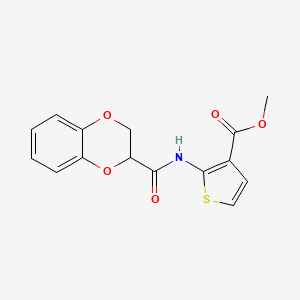
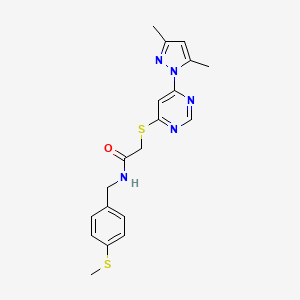

![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)
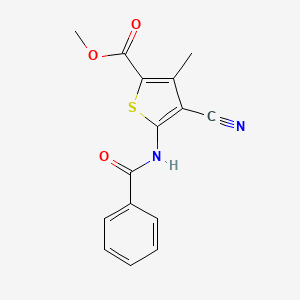
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2803249.png)
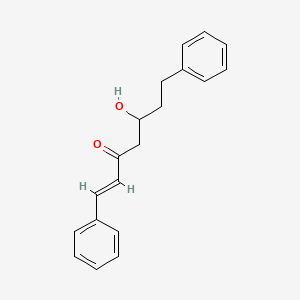
![(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2803254.png)